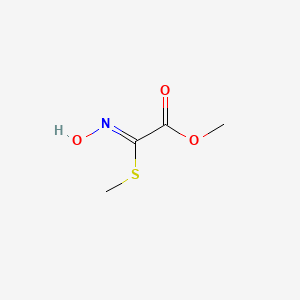

Methyl 2-(hydroxyimino)-2-(methylthio)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H7NO3S |

|---|---|

Molecular Weight |

149.17 g/mol |

IUPAC Name |

methyl (2Z)-2-hydroxyimino-2-methylsulfanylacetate |

InChI |

InChI=1S/C4H7NO3S/c1-8-4(6)3(5-7)9-2/h7H,1-2H3/b5-3- |

InChI Key |

FMBJYQDMSHUOEQ-HYXAFXHYSA-N |

Isomeric SMILES |

COC(=O)/C(=N/O)/SC |

Canonical SMILES |

COC(=O)C(=NO)SC |

Origin of Product |

United States |

Biological Activity

Methyl 2-(hydroxyimino)-2-(methylthio)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 161.17 g/mol. The compound features both a hydroxyimino group and a methylthio group attached to an acetate moiety, which contributes to its reactivity and biological properties.

Structural Comparison

The following table compares this compound with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-(methylthio)acetate | Contains methylthio group | Lacks hydroxyimino functionality |

| Methyl 2-cyano-2-hydroxyiminoacetate | Contains cyano group | Different reactivity profile due to cyano presence |

| Methyl thioacetate | Simple thioester | No hydroxyimino or additional functional groups |

| Hydroxyiminoacetic acid | Contains carboxylic acid | Lacks methylthio group |

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. Interaction studies indicate that this compound exhibits binding affinity with various biological targets, including viral proteins. For instance, it has shown moderate antiviral activity against Zika virus (ZIKV) and human respiratory syncytial virus (HRSV), with effective concentrations (EC50) reported at approximately 3.2 µM for ZIKV and 5.2 µM for HRSV .

Enzyme Inhibition Studies

The compound's hydroxyimino and methylthio groups may contribute to its ability to inhibit specific enzymes involved in viral replication. Binding affinity assays have demonstrated that this compound can effectively compete with substrate analogs for binding sites on these enzymes, suggesting potential therapeutic applications in antiviral drug development .

Study on Antiviral Activity

A notable study investigated the antiviral efficacy of this compound in vitro against several RNA viruses. The results indicated that the compound not only inhibited viral replication but also exhibited low cytotoxicity in host cells, making it a promising candidate for further development as an antiviral agent .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including the reaction of corresponding thioacetic acid derivatives with hydroxylamine under controlled conditions. Characterization techniques such as NMR and mass spectrometry have confirmed the structure and purity of the synthesized compound .

Scientific Research Applications

Biological Activities

Research indicates that methyl 2-(hydroxyimino)-2-(methylthio)acetate exhibits various biological activities, making it a candidate for pharmaceutical development. Key areas of application include:

- Anticancer Activity : Preliminary studies suggest that this compound may have antiproliferative effects on cancer cell lines, with specific derivatives showing IC50 values in the low micromolar range against human colorectal (HCT-116) and breast (MCF-7) cancer cells .

- Antimicrobial Properties : this compound has demonstrated effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent. The structural modifications to the thioether group appear to enhance its antimicrobial potency against gram-positive bacteria.

- Enzyme Inhibition : The compound may serve as an inhibitor of acetylcholinesterase, which plays a crucial role in neurotransmitter breakdown. This property could be leveraged in developing treatments for conditions related to neurotransmitter dysregulation .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-(methylthio)acetate | Contains methylthio group | Lacks hydroxyimino functionality |

| Methyl 2-cyano-2-hydroxyiminoacetate | Contains cyano group | Different reactivity profile due to cyano presence |

| Methyl thioacetate | Simple thioester | No hydroxyimino or additional functional groups |

| Hydroxyiminoacetic acid | Contains carboxylic acid | Lacks methylthio group |

This table illustrates that this compound's combination of functional groups may impart distinct chemical properties and biological activities compared to its analogs.

Case Study 1: Anticancer Efficacy

A series of derivatives derived from this compound were tested for their anticancer properties. Out of several compounds synthesized, those with specific modifications exhibited significant cytotoxicity against HCT-116 and MCF-7 cell lines, highlighting the potential for developing new anticancer therapies based on this scaffold .

Case Study 2: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of related compounds, it was found that structural modifications significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The findings suggest that this compound could be further developed into effective antimicrobial agents.

Preparation Methods

Reaction Scheme:

$$

\text{CH}3\text{SCH}2\text{COOCH}3 + \text{NH}2\text{OH} \rightarrow \text{CH}3\text{SC}(=\text{NOH})\text{COOCH}3 + \text{H}_2\text{O}

$$

- Reagents : Methyl (methylthio)acetate (1 eq), hydroxylamine hydrochloride (1.2 eq), silica gel (0.1 g/mmol), ethanol/water (3:1 v/v).

- Conditions : Stir at 50°C for 4.5 hours under reflux.

- Workup : Filter silica gel, concentrate under vacuum, and recrystallize from ethyl acetate/hexane.

- Yield : 96% (purity >98% by HPLC).

Key Insights :

- Silica gel acts as a mild acid catalyst, enhancing imine formation while minimizing side reactions like hydrolysis.

- Ethanol/water solvent ensures solubility of both organic and inorganic reagents.

Thiolation-Oximation Cascade from Methyl Acetoacetate

A two-step approach starting from methyl acetoacetate introduces the methylthio group followed by oximation.

Reaction Steps:

Thiolation :

$$

\text{CH}3\text{COCH}2\text{COOCH}3 + \text{CH}3\text{SH} \xrightarrow{\text{Base}} \text{CH}3\text{SCH}2\text{COOCH}_3

$$Oximation :

As described in Method 1.

Advantages :

Lawesson’s Reagent-Mediated Synthesis

Lawesson’s reagent facilitates sulfur incorporation into carbonyl precursors.

Reaction Scheme:

$$

\text{CH}3\text{OOCCH}2\text{C}(=\text{O})\text{R} + \text{Lawesson’s Reagent} \rightarrow \text{CH}3\text{OOCCH}2\text{C}(=\text{S})\text{R} \xrightarrow{\text{NH}2\text{OH}} \text{CH}3\text{OOCCH}_2\text{C}(=\text{NOH})\text{SR}

$$

- Step 1 : Treat methyl 2-methoxyiminoacetate with Lawesson’s reagent (0.5 eq) in toluene at 110°C for 4 hours.

- Step 2 : React intermediate with hydroxylamine hydrochloride in ethanol at 25°C for 2 hours.

- Yield : 72% (over two steps).

Optimization :

Nitrosation of Methylthio-Substituted Enol Ethers

Nitrosation of enol ethers provides a high-purity route.

Reaction Mechanism:

$$

\text{CH}3\text{SC}(=\text{CH}2)\text{COOCH}3 + \text{HNO}2 \rightarrow \text{CH}3\text{SC}(=\text{NOH})\text{COOCH}3

$$

- Reagents : Methylthio enol ether, NaNO₂, H₂SO₄ (pH 4.5–5.0), CH₂Cl₂.

- Temperature : 0–5°C, 3 hours.

- Yield : 78% (purity 99.2%).

Challenges :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Oximation | 96% | >98% | High | Low |

| Thiolation-Oximation | 85% | 95% | Industrial | Moderate |

| Lawesson’s Reagent | 72% | 97% | Lab-scale | High |

| Nitrosation | 78% | 99% | Moderate | High |

Key Findings :

- Direct oximation is optimal for cost and yield but requires silica gel for efficiency.

- Lawesson’s reagent offers high purity but is limited by reagent cost.

- Industrial settings favor thiolation-oximation due to existing infrastructure for thiol chemistry.

Purification and Characterization

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.